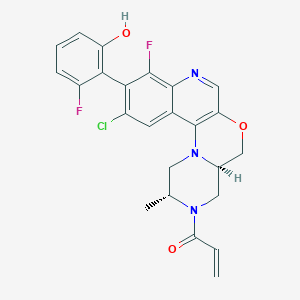

KRAS G12C inhibitor 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H20ClF2N3O3 |

|---|---|

Molecular Weight |

471.9 g/mol |

IUPAC Name |

1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1 |

InChI Key |

VUKUQOCNPKSWQJ-CHWSQXEVSA-N |

Isomeric SMILES |

C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |

Canonical SMILES |

CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to KRAS G12C Inhibitor 17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanism of action of KRAS G12C inhibitor 17, a potent and selective covalent inhibitor of the oncogenic KRAS G12C mutant protein. Identified as compound 82 in patent WO2019110751A1, this molecule represents a significant advancement in the targeted therapy of KRAS G12C-driven cancers. This document outlines its biochemical potency, interaction with the KRAS signaling pathway, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions by specifically and covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This irreversible interaction locks the KRAS G12C protein in an inactive, GDP-bound state. By trapping KRAS in this "off" conformation, the inhibitor effectively prevents its interaction with downstream effector proteins, thereby abrogating the pro-proliferative and anti-apoptotic signals that drive tumor growth.

The primary mode of action involves the electrophilic acrylamide warhead of the inhibitor forming a covalent bond with the thiol group of the cysteine-12 residue. This targeted approach ensures high specificity for the mutant protein, sparing the wild-type KRAS and thus minimizing off-target effects.

Quantitative Data Summary

The available quantitative data for this compound is summarized in the table below. This data highlights the potent biochemical activity of the inhibitor against its target.

| Parameter | Value | Source |

| IC50 | 5 nM | [1][2][3][4] |

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the KRAS G12C protein by 50% in a biochemical assay. A lower IC50 value signifies higher potency.

Signaling Pathway Inhibition

KRAS is a central node in multiple oncogenic signaling pathways. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. By locking KRAS G12C in its inactive state, inhibitor 17 effectively blocks signal transduction through these critical pathways.

Caption: KRAS G12C Signaling and Inhibition by Inhibitor 17.

Experimental Protocols

While the patent source for this compound (WO2019110751A1) confirms its potent inhibitory activity, it does not provide detailed, step-by-step experimental protocols for its characterization. However, based on standard methodologies for evaluating KRAS G12C inhibitors, the following outlines the likely experimental approaches.

Biochemical Potency Assay (IC50 Determination)

A biochemical assay would be employed to determine the IC50 value of the inhibitor against the purified KRAS G12C protein. A common method is a nucleotide exchange assay.

Workflow:

Caption: General Workflow for Biochemical IC50 Determination.

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12C protein (residues 1-169) is expressed in E. coli and purified to high homogeneity.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The purified KRAS G12C protein is pre-incubated with varying concentrations of the inhibitor in an assay buffer.

-

Nucleotide Exchange: The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP).

-

Signal Detection: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP analog to KRAS, is monitored over time using a plate reader.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays for Downstream Signaling

To assess the impact of the inhibitor on KRAS-driven signaling pathways within a cellular context, western blotting is a standard technique.

Methodology:

-

Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma or MIA PaCa-2 pancreatic cancer cells) is cultured under standard conditions.

-

Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated (activated) forms of downstream effector proteins, such as p-ERK and p-AKT, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection and Analysis: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the extent of inhibition of downstream signaling.

Conclusion

This compound is a highly potent, covalent inhibitor of the KRAS G12C oncoprotein. Its mechanism of action, centered on the irreversible locking of KRAS in an inactive state, leads to the effective suppression of critical downstream signaling pathways. While detailed experimental protocols and a broader quantitative dataset are not fully available in the public domain, the foundational data and the well-understood mechanism of this class of inhibitors provide a strong basis for its further investigation and development as a targeted anti-cancer therapeutic.

References

The KRAS G12C Mutation: A Key Oncogenic Driver

An In-Depth Technical Guide on the Discovery of KRAS G12C Inhibitors

This technical guide provides a comprehensive overview of the discovery and development of inhibitors targeting the KRAS G12C mutation, a significant breakthrough in cancer therapy. For decades, KRAS was considered an "undruggable" target, but recent advances have led to the development of potent and selective covalent inhibitors.[1][2][3] This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies employed in the discovery of these novel therapeutics, with a focus on the pioneering compounds that paved the way for clinically approved drugs.

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers, occurring in approximately 30% of all tumors.[5] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[4][6] This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]

Mechanism of Action: Covalent Inhibition of the Inactive State

The discovery of a druggable pocket, known as the Switch-II pocket, in the GDP-bound (inactive) state of KRAS G12C was a pivotal moment.[7] The cysteine residue introduced by the G12C mutation, being a nucleophile, provided a unique opportunity for the design of covalent inhibitors. These inhibitors form an irreversible covalent bond with the thiol group of cysteine-12, trapping the KRAS G12C protein in its inactive state and preventing its interaction with downstream effectors.[3] This allele-specific targeting strategy ensures high selectivity for the mutant protein over wild-type KRAS.

Below is a diagram illustrating the KRAS signaling pathway and the mechanism of G12C inhibition.

Caption: KRAS signaling pathway and inhibitor mechanism of action.

Early Stage Inhibitors: The Case of Compound 17

The development of KRAS G12C inhibitors has been a rapid evolution, with early compounds demonstrating the feasibility of this approach. One such example is "KRAS G12C inhibitor 17," a potent inhibitor with a reported IC50 of 5 nM.[8] While detailed public data on this specific compound is limited, its high potency exemplifies the early success in identifying molecules that can effectively target the G12C mutant. These early discoveries laid the groundwork for the development of more optimized clinical candidates.

Clinical Candidates: Sotorasib (AMG 510) and Adagrasib (MRTX849)

Building on the initial breakthroughs, extensive research and development efforts led to the discovery of clinically approved KRAS G12C inhibitors, sotorasib and adagrasib.

Sotorasib (AMG 510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[9][10]

Table 1: Preclinical and Clinical Data for Sotorasib (AMG 510)

| Parameter | Value | Cell Line / Study |

| Preclinical | ||

| p-ERK IC50 | 44 nM | MIA PaCa-2 |

| Cell Viability IC50 | 5 nM | MIA PaCa-2 |

| Cell Viability IC50 | ~0.006 µM | NCI-H358 |

| Cell Viability IC50 | ~0.009 µM | MIA PaCa-2 |

| Clinical (CodeBreaK 100 - NSCLC) | ||

| Objective Response Rate (ORR) | 37.1% | Phase 2 |

| Disease Control Rate (DCR) | 80.6% | Phase 2 |

| Median Progression-Free Survival (mPFS) | 6.8 months | Phase 2 |

| Median Overall Survival (mOS) | 12.5 months | Phase 2 |

| Median Duration of Response (mDOR) | 11.1 months | Phase 2 |

Adagrasib (MRTX849)

Adagrasib is another potent and selective KRAS G12C inhibitor that has received FDA approval for previously treated, advanced KRAS G12C-mutated NSCLC.[13]

Table 2: Preclinical and Clinical Data for Adagrasib (MRTX849)

| Parameter | Value | Cell Line / Study |

| Preclinical | ||

| Cellular IC50 | 140 ± 34 nM | NCI-H358 |

| Oral Bioavailability (Mouse) | 31.1% (for analogue 19) | CD-1 Mice |

| Clinical (KRYSTAL-1 - NSCLC) | ||

| Objective Response Rate (ORR) | 42.9% | Phase 1/2 |

| Disease Control Rate (DCR) | Not explicitly stated | Phase 1/2 |

| Median Progression-Free Survival (mPFS) | 6.5 months | Phase 1/2 |

| Median Overall Survival (mOS) | 12.6 months | Phase 1/2 |

| Clinical (KRYSTAL-1 - CRC) | ||

| Objective Response Rate (ORR) | 7.1% | Phase 1 |

| Disease Control Rate (DCR) | 73.8% | Phase 1 |

Experimental Protocols

The discovery and characterization of KRAS G12C inhibitors rely on a suite of biochemical, cellular, and in vivo assays.

Biochemical Assays

KRAS G12C Inhibition Assay (IC50 Determination): The potency of inhibitors is often determined using a biochemical assay that measures the inhibition of KRAS G12C activity. A common method involves monitoring the binding of the inhibitor to purified, GDP-bound KRAS G12C protein. This can be done using techniques like surface plasmon resonance (SPR) or by measuring the covalent modification of the cysteine-12 residue via mass spectrometry. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is then calculated from a dose-response curve.

Cellular Assays

Phospho-ERK (p-ERK) Inhibition Assay: This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS G12C in a cellular context.

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates.

-

Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 2-4 hours).

-

Cells are lysed, and the protein concentration is determined.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay (e.g., ELISA, Western blot).

-

The ratio of p-ERK to total ERK is calculated, and the IC50 for p-ERK inhibition is determined.

Cell Viability/Proliferation Assay: This assay measures the effect of the inhibitor on the growth and survival of cancer cells.

-

KRAS G12C mutant cells are seeded in 96-well plates.

-

Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

The luminescence signal is read on a plate reader.

-

The IC50 for cell viability is calculated from the dose-response curve.

In Vivo Xenograft Studies

Tumor Growth Inhibition (TGI) Studies: These studies evaluate the anti-tumor efficacy of the inhibitors in animal models.

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

The inhibitor is administered orally at various dose levels and schedules (e.g., once daily).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is continued for a predefined period or until tumors in the control group reach a specific size.

-

Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Below is a diagram of a typical experimental workflow for inhibitor screening and validation.

Caption: A generalized workflow for the discovery of KRAS G12C inhibitors.

Conclusion and Future Directions

The successful development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The journey from the initial identification of a druggable pocket to the approval of life-extending therapies has been a testament to the power of structure-based drug design and a deep understanding of cancer biology. While resistance to these inhibitors can emerge, ongoing research is focused on combination therapies and the development of next-generation inhibitors to overcome these challenges and expand the benefits of targeting KRAS to a broader patient population.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sotorasib - Wikipedia [en.wikipedia.org]

- 10. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. While this guide focuses on the general strategies and techniques applicable to this class of inhibitors, it will use publicly available data for well-characterized inhibitors as illustrative examples due to the limited specific data for "KRAS G12C inhibitor 17."

Introduction to KRAS G12C and Target Engagement

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer.[1][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[2]

The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has been a significant breakthrough in oncology.[1] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, preventing its reactivation and subsequent downstream signaling.[4] "this compound" is a potent inhibitor identified as compound 82 in patent WO2019110751A1, with a reported IC50 of 5 nM.[5]

Confirming that a drug binds to its intended target in a cellular and in vivo context—a process known as target engagement—is a critical step in drug development. It helps to establish a drug's mechanism of action, guide dose selection, and understand the relationship between pharmacodynamics and clinical response.[4] This guide details the key experimental approaches to quantify the target engagement of KRAS G12C inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

Quantitative data is essential for comparing the potency and efficacy of different inhibitors. The following tables summarize key parameters for this compound and other well-characterized inhibitors.

Table 1: Biochemical Potency of this compound

| Inhibitor | Parameter | Value | Source |

| This compound | IC50 | 5 nM | [5] |

Table 2: Comparative Biochemical and Cellular Potency of Representative KRAS G12C Inhibitors

| Inhibitor | Assay Type | Parameter | Value | Cell Line / Conditions | Source |

| Sotorasib (AMG 510) | Biochemical (KRAS G12C/SOS1) | IC50 | Not specified, potent inhibition | Recombinant proteins | [6] |

| Cellular (pERK inhibition) | IC50 | Not specified, potent inhibition | KRAS G12C mutant cell lines | [7] | |

| Adagrasib (MRTX849) | Biochemical (KRAS G12C/SOS1) | IC50 | Not specified, potent inhibition | Recombinant proteins | [6] |

| Cellular (pERK inhibition) | IC50 | Not specified, potent inhibition | KRAS G12C mutant cell lines | [7] | |

| Divarasib (GDC-6036) | In vivo Target Engagement | Dose-dependent | Observed in xenograft models | Non-small cell lung cancer xenograft | [4] |

| AZD4625 | In vivo Target Engagement | 89.6% (6h), 58.4% (24h) | MIA PaCa-2 Xenograft | FFPE tissues | [1] |

| In vivo Target Engagement | 60% (6h), 34% (24h) | NCI-H2122 Xenograft | FFPE tissues | [1] |

Experimental Protocols: Methodologies for Target Engagement

Several robust methods are employed to measure the direct binding of inhibitors to KRAS G12C and the downstream consequences of this engagement.

Biochemical Binding Assays (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying protein-protein or protein-ligand interactions in a high-throughput format.

Protocol: KRAS G12C/SOS1 Interaction Assay

-

Assay Preparation: The assay is typically run in a 96- or 384-well low-volume white plate with a final volume of 20 µL.[6][8]

-

Compound Dispensing: Dispense the test inhibitor (e.g., this compound) or standards directly into the assay plate.

-

Reagent Addition:

-

Prepare a mix of GTP and Tag1-labeled human KRAS G12C protein.

-

Add the pre-mixed GTP/KRAS G12C solution and the Tag2-labeled human SOS1 protein to the wells.[6][8]

-

Add the HTRF detection reagents: an anti-Tag2 antibody labeled with a Terbium cryptate donor and an anti-Tag1 antibody labeled with XL665 (acceptor). These can be pre-mixed and added in a single step.[6][8]

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours). No washing steps are required.[9]

-

Detection: Read the fluorescence signal on an HTRF-compatible plate reader. In the absence of an inhibitor, the binding of KRAS G12C to SOS1 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[6][8]

Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement in a cellular environment by assessing changes in the thermal stability of a target protein upon ligand binding.[10]

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Incubate intact cells with the KRAS G12C inhibitor at various concentrations or with a vehicle control.

-

Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[11] Ligand binding stabilizes the protein, making it more resistant to thermal denaturation.[10]

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]

-

Protein Detection: Analyze the amount of soluble KRAS G12C protein in the supernatant by Western blotting using a specific anti-KRAS antibody.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) offers a highly sensitive and direct method to quantify both the unbound (free) and inhibitor-bound KRAS G12C protein, which is particularly useful for covalent inhibitors.[1][13]

Protocol: Immunoaffinity-LC-MS/MS for In Vivo Samples

-

Sample Preparation: Extract proteins from tumor biopsies (fresh-frozen or FFPE) from treated and untreated animal models or clinical samples.[1][4]

-

Immunoaffinity Enrichment: Use a commercially available anti-RAS antibody to enrich for both free and inhibitor-bound KRAS G12C from the total protein lysate.[4]

-

Digestion: Digest the enriched protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides using two-dimensional liquid chromatography (2D-LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) using a targeted method like parallel reaction monitoring (PRM).[1]

-

This allows for the specific quantification of the peptide containing the C12 residue in both its unmodified and inhibitor-modified forms.

-

-

Data Analysis: Calculate the percentage of target engagement by determining the ratio of the inhibitor-bound peptide to the total (bound + unbound) peptide. This method can achieve sub-femtomole per microgram sensitivity.[4]

Phospho-ERK Signaling Assay

This assay indirectly measures target engagement by quantifying the inhibition of a key downstream effector in the MAPK pathway.

Protocol: pERK Western Blot

-

Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and treat with a dose range of the inhibitor for a specified time (e.g., 6 hours).[7]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control).

-

Use corresponding secondary antibodies and a chemiluminescent substrate for detection.

-

-

Quantification: Quantify the band intensities for pERK and total ERK. A dose-dependent decrease in the pERK/total ERK ratio indicates successful target engagement and inhibition of the KRAS G12C signaling pathway.[7]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: KRAS G12C signaling pathway and point of inhibition.

References

- 1. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. revvity.com [revvity.com]

- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of KRAS G12C Inhibitor 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology drug development. This guide focuses on the preclinical characteristics of KRAS G12C inhibitor 17, a potent tetracyclic heteroaryl compound. This inhibitor originates from patent WO2019110751A1, where it is designated as compound 82.[1] The primary mechanism of this class of inhibitors involves the covalent modification of the cysteine residue at position 12 of the KRAS G12C mutant protein, which locks the oncoprotein in its inactive, GDP-bound state. This action effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. This document provides a comprehensive overview of the available preclinical data and the methodologies typically employed in the evaluation of such inhibitors.

Biochemical Activity

This compound has demonstrated potent inhibition of the KRAS G12C protein in biochemical assays. The primary method for assessing the potency of this class of inhibitors is a biochemical assay that measures the inhibition of nucleotide exchange, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or a similar proximity-based assay format.

| Compound | Biochemical Assay | IC50 (nM) | Reference |

| This compound | KRAS G12C Nucleotide Exchange | 5 | [1] |

Experimental Protocol: KRAS G12C Nucleotide Exchange Assay (HTRF)

This assay quantifies the ability of a test compound to inhibit the exchange of GDP for a non-hydrolyzable GTP analog (e.g., GTPγS) on the KRAS G12C protein, a process facilitated by the guanine nucleotide exchange factor (GEF), SOS1.

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 protein (catalytic domain)

-

GDP

-

GTPγS labeled with a fluorescent donor (e.g., Eu3+-GTPγS)

-

GST-tagged RAF1-RBD (RAS-binding domain of RAF1) conjugated to a fluorescent acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compound (this compound)

Procedure:

-

KRAS G12C protein is pre-incubated with GDP to ensure it is in the inactive state.

-

The test compound is serially diluted and added to the assay plate.

-

The GDP-loaded KRAS G12C protein is added to the wells containing the test compound and incubated for a defined period (e.g., 30 minutes) to allow for covalent binding.

-

The nucleotide exchange reaction is initiated by the addition of a mixture containing SOS1, Eu3+-GTPγS, and GST-RAF1-RBD-d2.

-

The plate is incubated to allow for nucleotide exchange and binding of the active GTP-bound KRAS G12C to the RAF1-RBD.

-

The HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of active, GTP-bound KRAS G12C.

-

IC50 values are calculated by plotting the HTRF signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Activity

While specific cell-based assay data for this compound is not publicly available, the following table presents typical assays and representative data for potent KRAS G12C inhibitors, which would be expected for a compound with a 5 nM biochemical IC50. These assays are crucial for determining the on-target activity of the inhibitor in a cellular context.

| Assay Type | Cell Line | Endpoint | Typical IC50 Range (nM) |

| Target Engagement | NCI-H358 | p-ERK Inhibition | 10 - 100 |

| Cell Proliferation | MIA PaCa-2 | Viability (e.g., CellTiter-Glo) | 20 - 200 |

| Apoptosis Induction | A549 | Caspase 3/7 Activation | 50 - 500 |

Experimental Protocol: p-ERK Inhibition Assay (Western Blot)

This assay measures the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, to confirm the inhibitor's mechanism of action in cells.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.

In Vivo Efficacy and Pharmacokinetics

Specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available. The table below illustrates the types of data that would be generated in preclinical in vivo studies for a promising KRAS G12C inhibitor.

Table 3: Representative In Vivo Data for a KRAS G12C Inhibitor

| Parameter | Species | Model | Value |

| Efficacy | |||

| Tumor Growth Inhibition (TGI) | Mouse | NCI-H358 Xenograft | >80% at 50 mg/kg, QD |

| Pharmacokinetics | |||

| Oral Bioavailability (F%) | Rat | N/A | >40% |

| Half-life (t1/2) | Rat | N/A | 4 - 8 hours |

| Clearance (CL) | Rat | N/A | <10 mL/min/kg |

| Volume of Distribution (Vd) | Rat | N/A | >1 L/kg |

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a typical in vivo efficacy study in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Matrigel (or similar)

-

Test compound formulated for oral administration

-

Vehicle control

Procedure:

-

Implant KRAS G12C mutant cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the test compound (e.g., daily by oral gavage) and vehicle for the duration of the study.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., p-ERK levels).

-

Calculate the percentage of tumor growth inhibition for the treatment groups compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

References

The Role of KRAS G12C in Oncogenesis: A Technical Guide

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the RAS family of small GTPases, which act as critical molecular switches in intracellular signaling.[1][2] These proteins cycle between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1][3] Oncogenic mutations in the KRAS gene are among the most common drivers in human cancers, occurring in approximately 23-25% of all malignancies.[4][5] These mutations lock the KRAS protein in a constitutively active state, leading to persistent downstream signaling and uncontrolled cell growth.[1][5]

The KRAS G12C mutation, a specific substitution of cysteine for glycine at codon 12, is a prevalent oncogenic driver, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[2][6] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of apparent allosteric binding pockets.[5][7] However, the discovery of a unique, druggable pocket in the switch-II region of the KRAS G12C mutant protein has heralded a new era of targeted therapy, leading to the development of specific covalent inhibitors.[3][7][8] This guide provides an in-depth technical overview of the molecular mechanisms of KRAS G12C in oncogenesis, its clinical significance, therapeutic strategies, and key experimental methodologies used in its study.

Molecular Mechanism of KRAS G12C

The Normal KRAS Activation Cycle

Under physiological conditions, KRAS activity is tightly regulated. Its activation is initiated by upstream signals, typically from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[9][10] This triggers the recruitment of guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which facilitate the exchange of GDP for the more abundant cellular GTP, switching KRAS to its active conformation.[3][9] In its GTP-bound state, KRAS engages with and activates downstream effector proteins.[10] The signal is terminated by the intrinsic GTPase activity of KRAS, which hydrolyzes GTP back to GDP. This process is significantly accelerated by GTPase-activating proteins (GAPs), such as neurofibromin 1 (NF1), returning KRAS to its inactive state.[3][9]

Impact of the G12C Mutation

The G12C mutation dramatically alters this regulatory cycle. The substitution of the small glycine residue with the bulkier cysteine at codon 12 sterically hinders the binding of GAPs to the KRAS protein.[9] This impairment of GAP-mediated hydrolysis means the protein is locked in its active, GTP-bound state, leading to constitutive and uncontrolled activation of downstream oncogenic signaling pathways.[1][9] Interestingly, unlike many other KRAS mutations that also reduce the protein's intrinsic GTPase activity, the G12C mutant retains a wild-type level of intrinsic hydrolysis.[5] This allows for a slow cycling between the GTP and GDP-bound states, a crucial feature exploited by G12C-specific inhibitors, which selectively bind to the inactive, GDP-bound form.[3][5][11]

Oncogenic Signaling Pathways

Activated KRAS G12C promotes tumorigenesis by stimulating multiple downstream signaling cascades. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

-

RAF-MEK-ERK (MAPK) Pathway : This is a central signaling cascade that drives cell cycle progression and proliferation.[3] GTP-bound KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell growth and division.[3]

-

PI3K-AKT-mTOR Pathway : KRAS activation of phosphoinositide 3-kinase (PI3K) leads to the production of PIP3, which recruits and activates AKT.[3] Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (mTOR), which regulates critical cellular functions such as apoptosis, metabolism, and protein translation.[3][12]

-

Other Effectors : Studies have shown that different KRAS mutants can preferentially activate distinct signaling pathways. The G12C mutation, for instance, has been associated with higher activation of Ral A/B signaling compared to other mutants, while showing lower PI3K-AKT activity than G12D variants.[5][10][13]

Prevalence and Clinical Significance

The frequency of KRAS G12C mutations varies significantly across different cancer types. It is most common in NSCLC, particularly lung adenocarcinoma, where it is found in approximately 13-14% of patients and is strongly associated with a history of smoking.[2][14] In CRC, its prevalence is lower, at around 3-4%, and in PDAC, it is relatively rare, occurring in about 1-2% of cases.[6][15]

| Cancer Type | Prevalence of KRAS G12C | References |

| Non-Small Cell Lung Cancer (NSCLC) | ~13.8% | [14] |

| Colorectal Cancer (CRC) | ~3.2% | [6][14] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~1.3% | [6][15] |

| Appendiceal Cancer | ~3.3% - 3.9% | [14][15] |

| Small Bowel Cancer | ~1.4% - 3.1% | [14][15] |

| Cancer of Unknown Primary (CUP) | ~3.5% | [14] |

Clinically, the KRAS G12C mutation has been associated with a poor prognosis in some cancers.[16] For instance, in CRC, it is linked to worse progression-free and overall survival compared to other KRAS-mutated tumors.[6][8]

Therapeutic Targeting of KRAS G12C

The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has revolutionized the treatment landscape for KRAS G12C-driven cancers.

Mechanism of Action of Covalent Inhibitors

Drugs like sotorasib and adagrasib are designed to exploit the unique biochemistry of the KRAS G12C protein. They specifically and irreversibly bind to the thiol group of the cysteine residue.[1][7] This binding occurs within a novel allosteric pocket (the switch-II pocket) that is accessible only when the protein is in its inactive, GDP-bound state.[3][8] By covalently locking KRAS G12C in this inactive conformation, the inhibitors prevent the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting cancer cell growth.[1][3][7]

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prevalence of KRAS G12C Somatic Mutations by Cancer Type, Race, and Sex - The ASCO Post [ascopost.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Prognostic Role of KRAS G12C Mutation in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Core Data Presentation: Binding Affinity of KRAS G12C Inhibitor 17

An In-depth Technical Guide to KRAS G12C Inhibitor 17: Binding Affinity and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The document details its binding affinity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

This compound, also identified as compound 82 in patent WO2019110751A1, demonstrates high-potency inhibition of the KRAS G12C mutant.[1][2][3] The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which is summarized in the table below.

| Compound Name | Target | Assay Type | IC50 (nM) | Source |

| This compound | KRAS G12C | Biochemical Inhibition Assay | 5 | Patent WO2019110751A1[1][2][3] |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound involves sophisticated biochemical and biophysical assays. The following sections provide detailed methodologies for key experiments cited in the characterization of such inhibitors.

KRAS G12C Mass Spectrometry Adducting Assay

This assay is designed to confirm the covalent binding of the inhibitor to the cysteine-12 residue of the KRAS G12C protein by detecting the formation of a drug-protein adduct.

Methodology:

-

Protein Preparation: Inactive, GDP-loaded biotinylated KRAS G12C protein is expressed and purified. The protein solution is prepared in an assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 5mM MgCl2).

-

Compound Incubation: The test compound, this compound, is added to the KRAS G12C protein solution at a final concentration of 10 µM. The reaction is allowed to proceed for a defined period (e.g., 4 hours) at room temperature to allow for covalent bond formation.

-

Quenching the Reaction: The reaction is quenched by the addition of 1% formic acid.

-

Mass Spectrometry Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). A portion of the quenched reaction is injected onto a suitable column (e.g., Xbridge BEH300 C4) connected to a QTOF mass spectrometer.

-

Data Analysis: The total ion count (TIC) is used to identify the eluted protein peak. The mass spectrum of the protein is deconvoluted to determine the peak areas for the unmodified (apo-protein) KRAS G12C and the inhibitor-adducted protein. The percentage of adduct formation is calculated using the formula: Percent adduct = 100 * (area of adduct peak / (sum of apo-protein + adduct peaks))

Förster Resonance Energy Transfer (FRET) KRAS:RAF-RBD Binding Assay

This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and its downstream effector, RAF. The binding of RAF's Ras-binding domain (RBD) to active, GTP-loaded KRAS is a critical step in signal transduction.

Methodology:

-

Protein and Reagent Preparation:

-

GST-tagged RAF-1-RBD and His-tagged KRAS G12C are expressed and purified.

-

KRAS G12C is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain it in an active state.

-

FRET donor (e.g., Europium-chelate conjugated anti-GST antibody) and acceptor (e.g., APC-conjugated anti-His antibody) are prepared.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well plate format.

-

This compound is serially diluted and added to the wells.

-

Active KRAS G12C-GMP-PNP and GST-RAF-1-RBD are then added to the wells and incubated with the inhibitor.

-

The FRET donor and acceptor antibodies are added and the mixture is incubated to allow for antibody-protein binding.

-

-

Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The excitation and emission wavelengths are specific to the chosen FRET pair.

-

Data Analysis: The FRET signal is proportional to the amount of KRAS:RAF-RBD complex formed. Inhibition of this interaction by the compound results in a reduced FRET signal. IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein in real-time.

Methodology:

-

Immobilization: Recombinant KRAS G12C protein is immobilized on the surface of an SPR sensor chip.

-

Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized KRAS G12C protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Analysis: After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor-protein complex.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd/ka.

Mandatory Visualizations

The following diagrams illustrate the key biological and experimental concepts discussed in this guide.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for Binding Affinity Determination.

References

KRAS G12C inhibitor 17 selectivity profile

An In-depth Technical Guide to the Selectivity Profile of a Representative KRAS G12C Inhibitor

Disclaimer: No publicly available scientific literature or data specifically identifies a compound designated as "KRAS G12C inhibitor 17." This guide synthesizes a representative selectivity profile based on the known characteristics of well-documented KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), to fulfill the user's request for a detailed technical analysis.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors selectively and irreversibly bind to the mutant cysteine, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This guide provides a comprehensive overview of the selectivity profile of a representative KRAS G12C inhibitor, detailing its on-target and off-target activities, the experimental methodologies used for its characterization, and the relevant signaling pathways.

On-Target Selectivity

The primary mechanism of action for KRAS G12C inhibitors is the formation of a covalent bond with the cysteine residue of the mutant protein. This leads to the inhibition of downstream signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4][5]

Biochemical and Cellular Potency

The on-target potency of KRAS G12C inhibitors is typically determined through a series of biochemical and cell-based assays.

Table 1: Representative On-Target Activity of a KRAS G12C Inhibitor

| Assay Type | Target | Metric | Value (nM) | Reference |

| Biochemical | KRAS G12C | IC₅₀ (SOS1-mediated nucleotide exchange) | 5 - 20 | [6] |

| Biochemical | Wild-Type KRAS | IC₅₀ (SOS1-mediated nucleotide exchange) | >10,000 | [7] |

| Cellular | NCI-H358 (KRAS G12C) | pERK IC₅₀ | 10 - 50 | [8] |

| Cellular | A549 (KRAS G12S) | pERK IC₅₀ | >10,000 | [8] |

| Cellular | NCI-H358 (KRAS G12C) | Proliferation IC₅₀ | 20 - 100 | [9] |

| Cellular | A549 (KRAS G12S) | Proliferation IC₅₀ | >10,000 | [9] |

Off-Target Selectivity Profile

Assessing the off-target activity of a drug candidate is crucial for predicting potential toxicities and understanding its overall safety profile. For covalent inhibitors, this is particularly important to ensure that the reactive warhead does not indiscriminately modify other cysteine-containing proteins.

Kinome and Proteome-Wide Screening

Broad screening panels are employed to assess the selectivity of KRAS G12C inhibitors against a wide range of kinases and other cellular proteins.

Table 2: Representative Off-Target Kinase and Protein Profiling

| Target Family | Number of Targets Screened | Inhibition >50% at 1 µM | Key Off-Targets Identified | Reference |

| Kinases | >400 | < 5 | None with significant potency | [10] |

| Cysteine-Containing Proteins | Proteome-wide | < 10 | KEAP1 (potential for NRF2 activation) | [10] |

Recent studies have suggested that some KRAS G12C inhibitors may interact with off-target proteins like PPARγ, which could be linked to side effects such as interstitial lung disease.[11]

Experimental Protocols

KRAS/SOS1 Nucleotide Exchange Assay (Biochemical)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.

-

Reagents: Recombinant KRAS G12C or wild-type KRAS protein, recombinant SOS1 protein, fluorescently labeled GTP (e.g., BODIPY-GTP), GDP, and test inhibitor.

-

Procedure:

-

KRAS protein is pre-loaded with GDP.

-

The test inhibitor is incubated with the GDP-bound KRAS.

-

SOS1 and fluorescently labeled GTP are added to initiate the nucleotide exchange reaction.

-

The increase in fluorescence, corresponding to the binding of labeled GTP to KRAS, is monitored over time using a plate reader.

-

-

Data Analysis: IC₅₀ values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.[6][12]

Cellular Phospho-ERK (pERK) Assay

This assay quantifies the phosphorylation of ERK, a downstream effector in the MAPK pathway, in response to inhibitor treatment.

-

Cell Lines: KRAS G12C mutant (e.g., NCI-H358) and wild-type or other KRAS mutant (e.g., A549) cell lines.

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere.

-

Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).

-

Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are measured using an immunoassay format such as ELISA or HTRF.[8][12][13]

-

-

Data Analysis: The ratio of pERK to total ERK is calculated and plotted against inhibitor concentration to determine the IC₅₀.

Cell Proliferation Assay

This assay assesses the long-term effect of the inhibitor on cell viability and growth.

-

Cell Lines: A panel of cancer cell lines with different KRAS mutation statuses.

-

Procedure:

-

Data Analysis: Luminescence is measured, and the data is normalized to untreated controls to calculate the IC₅₀ for cell growth inhibition.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways.

Caption: Simplified KRAS signaling pathway.

Experimental Workflow for Selectivity Profiling

The logical flow for characterizing the selectivity of a KRAS G12C inhibitor is depicted below.

Caption: Workflow for inhibitor selectivity profiling.

Conclusion

The representative KRAS G12C inhibitor demonstrates high potency and selectivity for the mutant oncoprotein over its wild-type counterpart and other cellular proteins. This selectivity is achieved through the specific covalent interaction with the G12C-mutated cysteine. A thorough understanding of the selectivity profile, derived from a combination of biochemical, cellular, and proteomic approaches, is essential for the successful clinical development of these targeted therapies. Continuous investigation into potential off-target effects and mechanisms of resistance will be critical for optimizing treatment strategies and developing next-generation KRAS inhibitors.[14][15][16][17][18]

References

- 1. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KRAS G12C Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Oncogenic KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] This cycle regulates numerous downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[5][6]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in NSCLC.[7] This mutation impairs the intrinsic GTPase activity of the KRAS protein, causing it to accumulate in the active, GTP-bound state and persistently drive downstream oncogenic signaling.[7] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. However, the discovery of a novel allosteric pocket (the Switch-II pocket) and the unique reactive cysteine introduced by the G12C mutation has enabled the development of specific covalent inhibitors, heralding a new era in precision oncology.[8][9]

This guide provides a detailed overview of the core KRAS G12C signaling pathways, mechanisms of inhibition, resistance pathways, and the experimental protocols used to study them.

The KRAS G12C Activation and Signaling Cascade

Upstream Regulation and the GTP/GDP Cycle

The activation of KRAS is tightly controlled by upstream signals, primarily from receptor tyrosine kinases (RTKs) like EGFR.[10] Ligand binding to an RTK triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins such as GRB2. GRB2 recruits a guanine nucleotide exchange factor (GEF), most notably Son of Sevenless (SOS1), to the plasma membrane.[10] SOS1 then facilitates the exchange of GDP for GTP on KRAS, switching it to its active conformation.[8]

The protein tyrosine phosphatase SHP2 also plays a crucial role by mediating signals from multiple RTKs to the RAS-MAPK pathway.[9][11] Conversely, GTPase activating proteins (GAPs), such as neurofibromin 1 (NF1), accelerate the hydrolysis of GTP to GDP, inactivating KRAS.[8] The G12C mutation renders the KRAS protein largely insensitive to GAPs, leading to a prolonged active state.[1] However, KRAS G12C retains some intrinsic GTPase activity, allowing it to slowly cycle back to the GDP-bound state, a feature essential for the mechanism of action of G12C-specific inhibitors.[1][12]

Caption: Figure 1. The KRAS G12C activation cycle.

Core Downstream Signaling Pathways

Once activated, KRAS G12C-GTP engages multiple downstream effector proteins to drive tumorigenesis. The two best-characterized pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][8]

-

RAF-MEK-ERK (MAPK) Pathway : This is the central signaling cascade downstream of KRAS. KRAS-GTP recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, promoting their dimerization and activation. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression, proliferation, and survival.[8][13]

-

PI3K-AKT-mTOR Pathway : KRAS-GTP can also directly bind to and activate the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9] Activated PI3K generates PIP3, which recruits and activates AKT. AKT is a central node that regulates a wide array of cellular processes, including cell survival, growth, and metabolism, often through the activation of the mTOR complex (mTORC1).[13] Studies have shown that KRAS G12C mutant cells may have lower baseline PI3K-AKT activity compared to other KRAS variants like G12D.[5][9]

-

RAL-GEF Pathway : In addition to the two major pathways, KRAS G12C has been shown to preferentially activate the Ral Guanine Nucleotide Dissociation Stimulator (RALGDS), leading to the activation of the small GTPases RalA and RalB.[5][9] This pathway is implicated in regulating the tumor microenvironment and cytoskeletal dynamics.

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRAS G12C Inhibitor 17 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of KRAS G12C specific inhibitors in preclinical xenograft models. The data and methodologies presented are synthesized from publicly available research to guide the design and execution of in vivo efficacy studies.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in treating these malignancies. These inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and tumor growth.[1][2] Preclinical evaluation in xenograft models is a critical step in the development of new KRAS G12C inhibitors.

Signaling Pathway of KRAS G12C Inhibition

KRAS, a small GTPase, functions as a molecular switch in cells. In its active GTP-bound state, it activates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. KRAS G12C inhibitors covalently bind to the mutant cysteine-12, trapping KRAS in its inactive GDP-bound state and blocking downstream signaling.

Caption: Simplified KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor.

Data Presentation: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models

The following tables summarize the anti-tumor activity of various KRAS G12C inhibitors in different xenograft models.

Table 1: Efficacy of MRTX849 in Cell Line-Derived and Patient-Derived Xenograft (PDX) Models

| Tumor Model | Cancer Type | Treatment | % Tumor Growth Inhibition (TGI) or Regression | Citation |

| H358 | NSCLC | 100 mg/kg, QD, Oral | Significant Regression | [1] |

| MIA PaCa-2 | Pancreatic | 1, 5, 30 mg/kg, QD, Oral | Dose-dependent TGI | [3] |

| PDX Models (various) | Multiple | 100 mg/kg, QD, Oral | Regression in 17 of 26 models | [1] |

Table 2: Efficacy of ARS-1620 in Xenograft Models

| Tumor Model | Cancer Type | Treatment | Outcome | Citation |

| H358 | NSCLC | Dose-dependent | Inhibition of tumor growth | [2] |

| PDX Models | NSCLC | Not specified | Significant suppression of tumor growth in 4 of 5 models | [4] |

Table 3: Efficacy of Combination Therapies in Xenograft Models

| Tumor Model | Cancer Type | Treatment | Outcome | Citation |

| H358 | NSCLC | AMG 510 + Trametinib (MEK inhibitor) | Enhanced anti-cancer activity | [5] |

| PDX Models | Colorectal Cancer | MRTX849 + Cetuximab (EGFR inhibitor) | Enhanced anti-tumor activity | [6] |

| KRAS G12C-mutant models | NSCLC | ARS-1620 + GDC-0941 (PI3K inhibitor) | Effective in models resistant to ARS-1620 alone | [7] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

This protocol outlines a typical efficacy study using a human cancer cell line with a KRAS G12C mutation implanted in immunodeficient mice.

1. Cell Culture and Animal Model:

-

Cell Line: NCI-H358 (human NSCLC) is a commonly used cell line harboring the KRAS G12C mutation.

-

Culture Conditions: Culture H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animals: Use female nude mice (e.g., athymic NCr-nu/nu) aged 5-6 weeks.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Implantation:

-

Harvest H358 cells during the exponential growth phase.

-

Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a similar medium at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.

3. Tumor Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-250 mm³.

4. Formulation and Administration of KRAS G12C Inhibitor 17:

-

Formulation: A representative formulation for oral gavage is resuspending the inhibitor in a solution of 10% Captisol and 50 mM citrate buffer (pH 5.0).[1]

-

Dosage: Based on preclinical studies with similar inhibitors, a starting dose could be in the range of 30-100 mg/kg.

-

Administration: Administer the formulated inhibitor or vehicle control orally (p.o.) via gavage once daily (QD).

5. Efficacy Evaluation:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study.

-

The primary endpoint is typically tumor growth inhibition. At the end of the study, calculate the percent tumor growth inhibition (%TGI).

-

Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Caption: Experimental workflow for a cell line-derived xenograft (CDX) model efficacy study.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol describes how to assess the target engagement and downstream pathway inhibition in tumor tissue.

1. Sample Collection:

-

At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.

-

Promptly excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for immunohistochemistry.

2. Western Blot Analysis:

-

Homogenize the frozen tumor tissue to prepare protein lysates.

-

Perform Western blotting to assess the levels of total and phosphorylated proteins in the KRAS signaling pathway.

-

Key proteins to probe for include:

- Phospho-ERK (p-ERK) and total ERK

- Phospho-AKT and total AKT

-

A reduction in the ratio of phosphorylated to total protein (e.g., p-ERK/ERK) indicates target engagement and pathway inhibition.

3. Immunohistochemistry (IHC):

-

Perform IHC on formalin-fixed, paraffin-embedded tumor sections.

-

Use antibodies against key markers like p-ERK to visualize the extent of pathway inhibition within the tumor tissue.

Conclusion and Future Directions

The use of KRAS G12C inhibitors in xenograft models has demonstrated significant anti-tumor efficacy, providing a strong rationale for their clinical development.[4] However, both intrinsic and acquired resistance can limit their effectiveness.[8][9] Future preclinical studies in xenograft models will likely focus on:

-

Combination Therapies: Investigating synergistic effects with other targeted agents (e.g., inhibitors of EGFR, SHP2, MEK, or PI3K) or with immunotherapy to overcome resistance.[5][6][7]

-

Novel KRAS G12C Inhibitors: Evaluating the efficacy and safety of next-generation inhibitors with improved properties.

-

Mechanisms of Resistance: Utilizing xenograft models to elucidate the molecular mechanisms of resistance and to identify strategies to circumvent them.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdlinx.com [mdlinx.com]

- 5. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KRAS G12C Inhibitor 17 in MAPK Pathway Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KRAS G12C Inhibitor 17, a potent and selective covalent inhibitor of the KRAS G12C mutant protein, to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented here, including experimental protocols and representative data, is intended to facilitate the design and execution of studies aimed at understanding the biological effects of targeted KRAS G12C inhibition.

Introduction

The KRAS protein is a critical signaling hub that, when mutated, can drive oncogenesis in a significant portion of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common KRAS alteration. KRAS G12C inhibitors, such as Inhibitor 17, represent a breakthrough in targeted cancer therapy. These molecules specifically and irreversibly bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, thereby inhibiting tumor cell proliferation and survival.[1][2]

This compound, identified as compound 82 in patent WO2019110751A1, has demonstrated high potency with a reported IC50 of 5 nM in biochemical assays.[3] While extensive public data on this specific inhibitor is limited, the protocols and expected outcomes described herein are representative of this class of compounds and will enable researchers to effectively study its impact on the MAPK pathway.

Data Presentation

Table 1: In Vitro Potency of Representative KRAS G12C Inhibitors

This table summarizes the inhibitory activity of various KRAS G12C inhibitors against the KRAS G12C mutant protein and in cellular assays. This data is provided as a reference for the expected potency of this compound.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| This compound | KRAS G12C | Biochemical | 5 | N/A | [3] |

| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | 1 - 10 | NCI-H358 (Lung) | [4] |

| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | 10 - 100 | MIA PaCa-2 (Pancreas) | [4] |

| ARS-1620 | KRAS G12C | p-ERK Inhibition | ~100 | NCI-H358 (Lung) | [5] |

| LY3537982 | KRAS G12C | p-ERK Inhibition | 0.65 | NCI-H358 (Lung) |

Table 2: Effect of KRAS G12C Inhibition on MAPK Pathway Signaling

This table illustrates the typical impact of KRAS G12C inhibitors on the phosphorylation of key MAPK pathway components.

| Treatment | Cell Line | Time Point | p-MEK Inhibition (%) | p-ERK Inhibition (%) | Reference |

| Sotorasib (100 nM) | NCI-H358 | 4 hours | >90 | >90 | [5] |

| Sotorasib (100 nM) | NCI-H358 | 24 hours | 50-70 | 50-70 | [5] |

| Adagrasib (100 nM) | MIA PaCa-2 | 4 hours | >90 | >90 | [4] |

| Adagrasib (100 nM) | MIA PaCa-2 | 24 hours | 40-60 | 40-60 | [4] |

Note: The observed rebound in p-MEK and p-ERK levels at later time points is attributed to feedback reactivation of the pathway, a known mechanism of resistance to KRAS G12C inhibitors.[5][6]

Mandatory Visualization

Caption: Mechanism of this compound action on the MAPK pathway.

Caption: Workflow for Western Blot analysis of MAPK pathway inhibition.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol details the procedure for assessing the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with this compound.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 24, 48 hours). Include a DMSO-only vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody and Detection: The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the vehicle control.

Protocol 2: Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of KRAS G12C mutant cells.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and a KRAS wild-type or non-G12C mutant cell line (for selectivity assessment)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-